2-((5-chlorothiophen-2-yl)sulfonyl)-N-(furan-2-ylmethyl)acetamide
Description
This compound features a sulfonyl group bridging a 5-chlorothiophene ring and an acetamide moiety, with the nitrogen atom substituted by a furan-2-ylmethyl group. Its synthesis typically involves coupling a sulfonamide (e.g., 5-chlorothiophene-2-sulfonamide) with a carboxylic acid derivative under mild conditions, followed by purification via automated reverse-phase HPLC. The reported yield for analogous compounds is ~39% .
Properties
IUPAC Name |
2-(5-chlorothiophen-2-yl)sulfonyl-N-(furan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO4S2/c12-9-3-4-11(18-9)19(15,16)7-10(14)13-6-8-2-1-5-17-8/h1-5H,6-7H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFLMBYMUKRUGMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)CS(=O)(=O)C2=CC=C(S2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonation of 5-Chlorothiophene
5-Chlorothiophene undergoes sulfonation at the 2-position using chlorosulfonic acid (ClSO₃H) at 0–5°C. The reaction proceeds via electrophilic aromatic substitution, yielding 5-chloro-2-thiophenesulfonic acid.
Reaction Conditions
- Reactants : 5-Chlorothiophene (1 equiv), chlorosulfonic acid (1.2 equiv)
- Solvent : Dichloromethane (DCM)
- Temperature : 0–5°C
- Time : 4–6 hours
Conversion to Sulfonyl Chloride
The sulfonic acid is treated with phosphorus pentachloride (PCl₅) to form the sulfonyl chloride.
Procedure
- 5-Chloro-2-thiophenesulfonic acid (1 equiv) is suspended in DCM.
- PCl₅ (1.5 equiv) is added gradually under nitrogen.
- The mixture is refluxed for 2 hours, followed by distillation under reduced pressure.
Preparation of N-(Furan-2-ylmethyl)acetamide
Furfurylamine is acetylated using acetyl chloride under mild conditions.
Acetylation Reaction
Reaction Conditions
- Reactants : Furfurylamine (1 equiv), acetyl chloride (1.1 equiv)
- Base : Triethylamine (1.2 equiv)
- Solvent : Dry tetrahydrofuran (THF)
- Temperature : 0°C to room temperature
- Time : 3 hours
Procedure
- Furfurylamine and triethylamine are dissolved in THF.
- Acetyl chloride is added dropwise at 0°C.
- The reaction is stirred at room temperature, quenched with water, and extracted with ethyl acetate.
Coupling of Sulfonyl Chloride and Acetamide
The final step involves nucleophilic substitution between 5-chlorothiophene-2-sulfonyl chloride and N-(furan-2-ylmethyl)acetamide.
Reaction Optimization
Key Parameters
- Base : Pyridine or triethylamine (2.0 equiv)
- Solvent : THF or DCM
- Temperature : Room temperature
- Molar Ratio : 1:1 (sulfonyl chloride : acetamide)
Procedure
- N-(Furan-2-ylmethyl)acetamide (1 equiv) and triethylamine (2 equiv) are dissolved in THF.
- 5-Chlorothiophene-2-sulfonyl chloride (1 equiv) in THF is added dropwise.
- The mixture is stirred for 12 hours, filtered, and concentrated.
- The crude product is purified via recrystallization (ethanol/water).
Analytical Characterization
The compound is validated using spectroscopic and chromatographic methods:
Challenges and Mitigation Strategies
Sulfonyl Chloride Hydrolysis
Issue : Moisture sensitivity of sulfonyl chloride.
Solution : Use anhydrous solvents and inert atmosphere.
Low Coupling Efficiency
Issue : Steric hindrance from the acetamide group.
Solution : Increase reaction time to 24 hours or use excess base.
Comparative Analysis of Methods
| Parameter | Method A (Pyridine) | Method B (Triethylamine) |
|---|---|---|
| Yield | 75% | 80% |
| Reaction Time | 12 hours | 18 hours |
| Purity | 95% | 98% |
Method B offers higher yields but requires longer reaction times.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
2-((5-chlorothiophen-2-yl)sulfonyl)-N-(furan-2-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiophene sulfide derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties. It has been shown to induce apoptosis in cancer cell lines through various mechanisms:
- Cell Line Tested : MCF7 (Breast Cancer)
- IC50 Value : Approximately 12 µM
- Mechanism : Induction of apoptosis via caspase activation.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy against various pathogens:
- Tested Strains :
- Staphylococcus aureus (Gram-positive)
- Escherichia coli (Gram-negative)
- Minimum Inhibitory Concentration (MIC) : 32 µg/mL
- Mechanism : Disruption of bacterial cell membranes.
Neuroprotective Effects
Research indicates potential neuroprotective effects, particularly in models of neurodegeneration:
- Model Used : SH-SY5Y neuronal cells
- Findings : Reduction in reactive oxygen species (ROS) levels by approximately 45% at a concentration of 10 µM.
Comparative Studies
To highlight the uniqueness of this compound, a comparison with similar compounds can be made:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 4-(5-chlorothiophen-2-yl)sulfonyl-N-(furan-3-ylmethyl)acetamide | Lacks furan group | Reduced enzyme inhibition |
| 7-(furan-2-yl)-1,4-thiazepane | Lacks chlorothiophene | Limited receptor interaction |
| This compound | Contains both furan and chlorothiophene | Enhanced enzyme inhibition and receptor modulation |
Study on Anticancer Efficacy
A detailed investigation into the anticancer effects revealed that the compound significantly inhibits proliferation in MCF7 cells. The study noted that treatment led to apoptosis through mitochondrial pathways.
Study on Anti-inflammatory Effects
In animal models, this compound demonstrated substantial anti-inflammatory activity by reducing levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Mechanism of Action
The mechanism of action of 2-((5-chlorothiophen-2-yl)sulfonyl)-N-(furan-2-ylmethyl)acetamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary depending on the biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Acetamide Nitrogen
2-((5-Chlorothiophen-2-yl)sulfonyl)-N-(4-methoxybenzyl)acetamide
- Structure : Replaces the furan-2-ylmethyl group with a 4-methoxybenzyl substituent.
- No yield or bioactivity data are reported .
2-((5-Chlorothiophen-2-yl)sulfonyl)-N-(4-phenoxyphenyl)acetamide
- Structure: Substitutes the furan-2-ylmethyl with a 4-phenoxyphenyl group.
- Properties : Higher molecular weight (407.9 g/mol vs. 354.8 g/mol for the target compound) and extended aromaticity may improve binding to hydrophobic enzyme pockets .
N-(2-Methoxyphenyl)-2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide
Chlorothiophene-Based Analogs
2-Chloro-N-[2,2,2-trichloro-1-(5-chlorothien-2-yl)ethyl]acetamide (2f)
- Structure : Features a trichloroethyl group and lacks the sulfonyl bridge.
- NMR data (δ 4.2–4.4 ppm for CH2) confirm structural integrity .
Compound 33 (Indomethacin Analog)
Molecular Features
Biological Activity
The compound 2-((5-chlorothiophen-2-yl)sulfonyl)-N-(furan-2-ylmethyl)acetamide , identified by its CAS number 1020970-65-3 , is a sulfonamide derivative with potential biological activity. Its molecular formula is , and it has garnered interest for its antimicrobial properties and potential therapeutic applications.
Chemical Structure
The structure of the compound includes a chlorothiophene moiety, a sulfonyl group, and a furan ring, which are crucial for its biological activity. The presence of these functional groups enhances the compound's solubility and ability to interact with biological targets.
Antimicrobial Properties
Research indicates that compounds similar to This compound exhibit significant antimicrobial activity. A study on related chloroacetamides demonstrated effectiveness against various pathogens, including Staphylococcus aureus and Candida albicans . The structure-activity relationship (SAR) analysis revealed that halogenated phenyl rings contribute to enhanced lipophilicity, allowing better penetration through cell membranes, which is essential for antimicrobial efficacy .
Inhibition of Macrophage Migration Inhibitory Factor (MIF)
Another notable aspect of this compound's biological profile is its potential as an inhibitor of Macrophage Migration Inhibitory Factor (MIF) . MIF is involved in inflammatory responses and various disease processes, including cancer. Compounds with similar structures have shown promise in modulating immune responses and reducing inflammation by inhibiting MIF activity.
Cytotoxicity Studies
In vitro studies have assessed the cytotoxicity of related compounds, indicating low toxicity profiles with CC50 values exceeding 100 µM in various cell lines, suggesting a favorable safety margin for therapeutic applications .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study screened several N-substituted phenyl chloroacetamides, including derivatives of the target compound, demonstrating their effectiveness against Gram-positive bacteria and moderate effectiveness against yeast species. The results indicated that structural modifications significantly influence antimicrobial activity .
- MIF Inhibition : Research on structurally related compounds showed substantial inhibition of MIF, with IC50 values in the low micromolar range. This inhibition was linked to reduced inflammatory responses in cellular models, highlighting the therapeutic potential of these compounds in treating inflammatory diseases .
- SAR Analysis : A comprehensive SAR analysis revealed that substituents on the phenyl ring significantly affect biological activity. Compounds with optimal lipophilicity and specific halogen substitutions exhibited enhanced antimicrobial properties, making them candidates for further development .
Data Tables
| Property | Value |
|---|---|
| CAS Number | 1020970-65-3 |
| Molecular Formula | |
| Molecular Weight | 319.8 g/mol |
| Antimicrobial Activity | Effective against Gram-positive bacteria; moderate against yeast |
| MIF Inhibition IC50 | Low micromolar range |
| Compound Name | Biological Activity |
|---|---|
| 1-benzyl-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]pyrrolidine-3-carboxamide | MIF inhibitor; anti-inflammatory |
| 1-methyl-N-[5-thiophen-2-yl-1,3,4-oxadiazol-2-yl]piperidine-4-carboxamide | Potential anti-cancer activity |
| 2-chloro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide | Inhibitory effects on specific cancer cell lines |
Q & A
Basic: What are the standard synthetic routes for 2-((5-chlorothiophen-2-yl)sulfonyl)-N-(furan-2-ylmethyl)acetamide?
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with sulfonation of 5-chlorothiophene followed by coupling with furfurylmethylamine. A common approach includes:
- Sulfonation: Reacting 5-chlorothiophene with chlorosulfonic acid to introduce the sulfonyl group.
- Acetamide Formation: Condensing the sulfonyl chloride intermediate with furfurylmethylamine in the presence of a base (e.g., triethylamine) to form the acetamide bond.
- Purification: Recrystallization from ethanol or chromatography to isolate the pure product.
Key parameters include temperature control during sulfonation (0–5°C to avoid side reactions) and stoichiometric optimization to minimize byproducts like disulfonyl derivatives .
Basic: Which spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- IR Spectroscopy: Identifies functional groups (e.g., sulfonyl S=O stretches at ~1350–1150 cm⁻¹, amide C=O at ~1650 cm⁻¹) .
- NMR Spectroscopy:
- ¹H NMR: Assigns protons on the furan (δ 6.2–7.4 ppm) and thiophene (δ 7.0–7.5 ppm) rings.
- ¹³C NMR: Confirms the acetamide carbonyl (δ ~170 ppm) and sulfonyl-linked carbons.
- XRD (if crystalline): Resolves 3D molecular geometry and intermolecular interactions (e.g., hydrogen bonding) .
Advanced: How can computational methods like HOMO-LUMO analysis predict reactivity?
Methodological Answer:
- HOMO-LUMO Analysis: Determines electron-rich (HOMO) and electron-deficient (LUMO) regions. For this compound:
- The sulfonyl group acts as an electron-withdrawing moiety, lowering LUMO energy and enhancing electrophilicity.
- The furan ring’s π-system contributes to HOMO localization, suggesting nucleophilic attack sites.
- MESP (Molecular Electrostatic Potential): Maps charge distribution to identify reactive hotspots (e.g., sulfonyl oxygen as a hydrogen bond acceptor) .
- DFT Calculations: Validate experimental spectral data and predict reaction pathways (e.g., nucleophilic substitution at the acetamide carbonyl) .
Advanced: How to resolve contradictions in NMR data for structural confirmation?
Methodological Answer:
- Cross-Validation: Compare experimental ¹H/¹³C NMR shifts with DFT-calculated values to confirm assignments .
- 2D NMR Techniques: Use HSQC and HMBC to resolve overlapping signals (e.g., distinguishing thiophene vs. furan protons) .
- Variable Temperature NMR: Mitigate signal broadening caused by dynamic processes (e.g., rotameric equilibria in the acetamide group) .
Advanced: What strategies optimize the synthetic yield of this compound?
Methodological Answer:
- Catalyst Screening: Use phase-transfer catalysts (e.g., TBAB) to enhance sulfonation efficiency .
- Solvent Optimization: Polar aprotic solvents (e.g., DMF) improve reaction homogeneity and intermediate stability .
- Byproduct Mitigation: Add scavengers (e.g., molecular sieves) to absorb excess chlorosulfonic acid or water .
Advanced: How to design experiments to study sulfonyl group reactivity?
Methodological Answer:
- Nucleophilic Substitution: React with amines (e.g., piperidine) to assess sulfonyl chloride intermediate reactivity .
- Hydrolysis Studies: Monitor pH-dependent stability of the sulfonyl group under acidic/basic conditions via HPLC .
- Cross-Coupling Reactions: Test palladium-catalyzed couplings (e.g., Suzuki-Miyaura) to functionalize the thiophene ring .
Advanced: What are the challenges in crystallizing this compound for XRD?
Methodological Answer:
- Polymorphism Control: Use slow evaporation from mixed solvents (e.g., ethanol/dichloromethane) to favor single-crystal growth .
- Hydrogen Bond Engineering: Introduce co-crystallizing agents (e.g., benzoic acid) to stabilize crystal packing via C=O⋯H-N interactions .
- Temperature Gradients: Employ gradient cooling (0.5°C/h) to reduce lattice defects .
Basic: What safety precautions are needed during synthesis?
Methodological Answer:
- Ventilation: Use fume hoods to handle volatile reagents (e.g., chlorosulfonic acid) .
- PPE: Wear nitrile gloves and goggles to prevent skin/eye contact with corrosive intermediates .
- Waste Disposal: Neutralize acidic byproducts with sodium bicarbonate before disposal .
Advanced: How to model intermolecular interactions using crystallographic data?
Methodological Answer:
- Hirshfeld Surface Analysis: Quantify contact contributions (e.g., H⋯O interactions from sulfonyl groups) .
- Topology Analysis (AIM): Identify bond critical points to map hydrogen bonds and van der Waals interactions .
- Docking Simulations: Predict binding affinities with biological targets (e.g., enzymes) using crystal structure-derived conformers .
Advanced: What in silico approaches evaluate its potential as a drug candidate?
Methodological Answer:
- ADMET Prediction: Use tools like SwissADME to assess bioavailability, BBB penetration, and CYP450 interactions .
- Molecular Docking: Screen against target proteins (e.g., kinases) using AutoDock Vina to prioritize synthesis .
- QSAR Modeling: Correlate substituent effects (e.g., chloro vs. nitro groups) with bioactivity using CoMFA/CoMSIA .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
